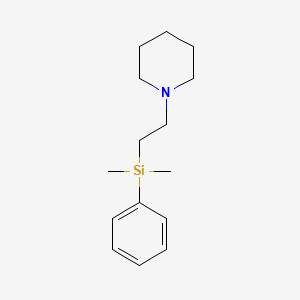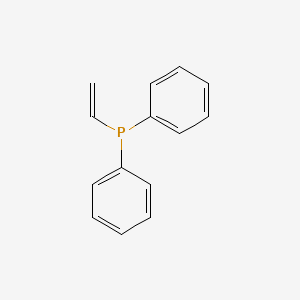
Diphenylvinylphosphine
説明
Diphenylvinylphosphine (DPVP) is an organophosphorus compound that has been widely used in scientific research for a variety of purposes, such as synthesis, mechanism of action studies, and biochemical and physiological effects. It is a colorless liquid with a pleasant odor, and is highly soluble in water. DPVP has been studied for its potential applications in medicine, chemistry, and biology.
科学的研究の応用
Suzuki-Miyaura Coupling Reaction : Diphenylvinylphosphine ligands have been used in the Suzuki-Miyaura coupling reaction. This involves a catalyst composed of phosphines and palladium to mediate reactions between aryl halides and arylboronic acids, yielding biphenyls in good to excellent yields (Suzuki, Fontaine, Hori, & Kobayashi, 2007).
Iridium-Catalyzed Asymmetric Hydrogenation : this compound oxides and vinylphosphonates have been employed in iridium-catalyzed asymmetric hydrogenations. These reactions demonstrated complete conversions and excellent enantioselectivities, with the hydrogenated products serving as synthetically useful intermediates (Cheruku, Paptchikhine, Church, & Andersson, 2009).
Studying Reactivity and Preparation of Substituted Phosphine Oxides : Research has explored the reactivity of the vinyl group in this compound oxide by adding various compounds to the double bond. This process led to the preparation of functionally substituted phosphine oxides and bisphosphine dioxides (Kabachnik, Medved', Polikarpov, & Yudina, 1962).
Structural Studies of Phosphine Sulfide and Selenide : X-ray diffraction experiments have been conducted on this compound sulfide and selenide, providing insights into their ground state conformation and structural characteristics (Pietrusiewicz, Kuźnikowski, Wieczorek, & Brandi, 1992).
Coordination Chemistry : this compound has been studied for its coordination with metal complexes, such as Ru4(µ-H)4(CO)12. This research provides insights into the stability and structural properties of these complexes (Neo, Ong, Wong, Kumaran, Ganguly, Leong, & Tan, 2021).
X-ray Induced Polymerization : this compound oxide has been polymerized using x-irradiation, resulting in polymers with molecular weights up to 10,000. This highlights its potential in materials science and polymer chemistry (Allcock, 1964).
作用機序
Target of Action
Diphenylvinylphosphine, a type of hemilabile ligand, primarily targets metal centers in various compounds . Hemilabile ligands have functionalities that remain firmly coordinated to the metal center, coupled with at least one substitutionally labile donor group . In the case of this compound, the phosphorus atom can coordinate to a metal center via a terminal binding mode .
Mode of Action
This compound interacts with its targets through coordination. For instance, in the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12, this compound reacts under thermal activation to give substitution products . Each of the this compound ligands is terminally bound, via the phosphorus atom, to a different ruthenium metal center .
Biochemical Pathways
The biochemical pathways affected by this compound involve the coordination of the phosphorus atom to a metal center and the subsequent changes in the structure of the compound . This can result in stereochemical modifications, improved selectivity, and controlled reactivity, which are essential in catalytic systems .
Pharmacokinetics
Its reactivity and stability under thermal activation suggest it may have unique pharmacokinetic properties .
Result of Action
The action of this compound results in the formation of substitution products when it reacts with certain compounds . For example, when it reacts with the tetraruthenium tetrahydrido carbonyl cluster, it forms new compounds where each this compound ligand is terminally bound to a different ruthenium metal center .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, its reaction with the tetraruthenium tetrahydrido carbonyl cluster occurs under thermal activation . The resulting compounds were able to retain their structural integrity at elevated temperatures .
生化学分析
Biochemical Properties
Diphenylvinylphosphine plays a significant role in biochemical reactions due to its ability to coordinate with metal centers. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom and the C=C double bond. For instance, in the hexarhodium cluster [Rh₆(CO)₁₄(μ,κ³-Ph₂PCH=CH₂)], the phosphorus atom coordinates to a metal center via a terminal binding mode, while the olefinic moiety can participate in additional π-coordination . This dual coordination ability allows this compound to influence the reactivity and selectivity of catalytic systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal centers can lead to the formation of complexes that alter the activity of enzymes and proteins involved in critical cellular processes. These interactions can result in changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The phosphorus atom in this compound can coordinate to metal centers, forming stable complexes. These complexes can inhibit or activate enzymes, leading to changes in cellular function. Additionally, the compound’s ability to participate in π-coordination with the C=C double bond allows it to modulate the activity of proteins and other biomolecules. These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to retain its structural integrity at elevated temperatures, making it suitable for various experimental conditions . Long-term studies have indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with metal centers can alter the activity of enzymes involved in oxidative phosphorylation and other metabolic processes. These changes can result in shifts in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to coordinate with metal centers allows it to be localized to specific cellular compartments. This localization can influence its activity and function, as well as its accumulation within cells. The transport and distribution of this compound are critical factors in determining its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, its interaction with metal centers can lead to its accumulation in mitochondria, influencing oxidative phosphorylation and other mitochondrial processes. The subcellular localization of this compound is a key determinant of its biochemical activity and overall impact on cellular function .
特性
IUPAC Name |
ethenyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBXLXLODZUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175886 | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-96-6 | |
| Record name | Diphenylvinylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylvinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2155-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylvinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLVINYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY2FYN4CVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diphenylvinylphosphine?
A1: this compound has the molecular formula C14H13P and a molecular weight of 212.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: DPVP is routinely characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C{1H}, 31P{1H}), and mass spectrometry (MS). [, , , , ]
Q3: What is the dominant reactive feature of this compound in reactions with nitrones?
A4: Contrary to the expectation that the phosphorus atom would act as an oxygen acceptor, the double bond in this compound exhibits a strong dipolarophilic character, making it the primary site of reactivity with nitrones. []
Q4: Can this compound act as a ligand in transition-metal catalyzed reactions?
A5: Absolutely. DPVP is frequently employed as a ligand in various transition metal-catalyzed reactions due to its ability to coordinate to metals like palladium, platinum, ruthenium, and rhodium. [, , , , , , , ]
Q5: What type of reactions can be catalyzed by metal complexes containing this compound as a ligand?
A5: Metal complexes incorporating DPVP as a ligand have demonstrated catalytic activity in numerous reactions, including:
- Hydroformylation: Catalyzed by platinum complexes. []
- Asymmetric [4 + 2] Diels-Alder reactions: Promoted by organopalladium and platinum complexes. [, , , , , , ]
- Suzuki-Miyaura coupling reactions: Mediated by palladium complexes. [, ]
- Alkene hydroboration: Catalyzed by rhodium(I) complexes. []
- Nickel-catalyzed cross-coupling reactions: For the synthesis of diphenylvinylphosphines from vinyl bromides and chlorides. []
Q6: How does the structure of this compound influence its catalytic activity?
A7: The steric and electronic properties of DPVP and its derivatives significantly impact the catalytic activity and selectivity of the resulting metal complexes. For instance, bulky substituents on the phosphorus atom can enhance the enantioselectivity of asymmetric reactions. [, , ]
Q7: Can this compound undergo intramolecular Diels-Alder reactions when coordinated to a metal center?
A8: Yes, when coordinated to a metal center, DPVP can participate in intramolecular [4 + 2] Diels-Alder reactions with other coordinated dienophiles. The stereochemistry of these reactions can be influenced by the metal center and the chiral auxiliary present in the complex. [, ]
Q8: Can this compound be polymerized?
A9: Yes, DPVP and its oxide can be polymerized using various methods, including free radical polymerization initiated by X-ray irradiation or chemical initiators. [, ]
Q9: What factors affect the polymerization of this compound oxide?
A10: Factors such as radiation dose, dose rate, and temperature influence the polymerization of this compound oxide. The process proceeds via a free radical mechanism, with chain transfer playing a significant role, often involving the phenyl groups. []
Q10: Are there any specific examples of materials incorporating this compound?
A11: Yes, research shows the development of water-soluble block copolymers incorporating this compound rhenium(I) complexes. These copolymers, synthesized by copolymerizing DPVP rhenium(I) complexes with N-vinylpyrrolidone-based Macro-RAFT agents, display interesting photophysical properties and reduced toxicity compared to the initial complexes. []
Q11: Have computational methods been employed to study this compound and its complexes?
A11: While the provided research articles do not delve into specific computational studies, computational chemistry techniques like density functional theory (DFT) calculations can be employed to investigate the electronic structure, bonding characteristics, and reactivity of DPVP and its metal complexes.
Q12: How do structural modifications of this compound affect its coordination chemistry?
A13: Modifying the DPVP structure significantly impacts its coordination behavior. For instance, replacing a phenyl group with a 2-thienyl group can alter its bridging capabilities in rhodium carbonyl clusters. []
Q13: Does the stereochemistry of this compound derivatives affect their biological activity?
A13: While not directly addressed in the provided articles, stereochemistry plays a crucial role in the biological activity of many compounds. It's plausible that the stereochemistry of DPVP derivatives, particularly those containing chiral centers, could influence their interactions with biological targets.
Q14: What are the SHE considerations for working with this compound?
A14: While the articles don't detail specific SHE regulations, it's crucial to handle DPVP and related compounds with caution. Consult relevant safety data sheets (SDS) and follow appropriate laboratory safety protocols for handling, storage, and disposal.
Q15: Can this compound be used to synthesize chiral phosphine ligands?
A17: Yes, DPVP is a valuable precursor for synthesizing chiral phosphine ligands. For example, it can be used in asymmetric Diels-Alder reactions promoted by chiral metal complexes to generate chiral diphosphines, which are essential ligands in asymmetric catalysis. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)

![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
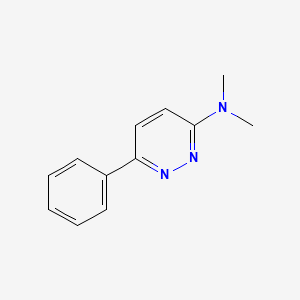
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
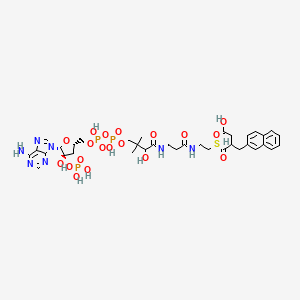
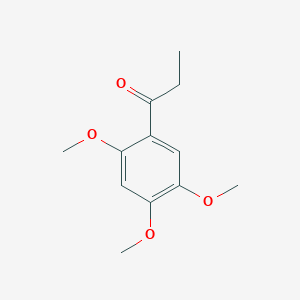
![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)
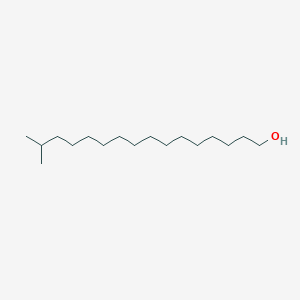
![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)
